trans-D-4-Hydroxyproline

Description

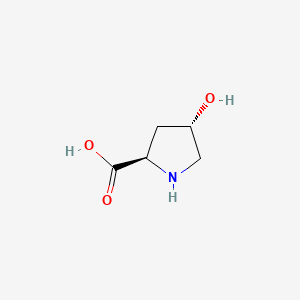

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-IUYQGCFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3398-22-9 |

Source

|

| Record name | (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Significance of Trans-4-Hydroxyproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4-hydroxyproline, a post-translationally modified imino acid, is a cornerstone of connective tissue biology and is increasingly recognized for its diverse roles in cellular signaling and metabolism. Historically known for its critical function in stabilizing the collagen triple helix, recent research has unveiled its involvement in crucial signaling pathways, including the regulation of hypoxia-inducible factor 1α (HIF-1α) and the activation of key protein kinases. This technical guide provides an in-depth exploration of the biological significance of trans-4-hydroxyproline, detailing its synthesis, catabolism, and multifaceted functions. We present quantitative data on its distribution and enzymatic regulation, comprehensive experimental protocols for its analysis, and visual representations of its key metabolic and signaling pathways to support further research and therapeutic development.

Introduction

Trans-4-hydroxyproline is a non-proteinogenic imino acid that is most famously known as a major component of the protein collagen, where it can constitute up to 13.5% of the total amino acid content.[1] Unlike the 20 standard proteinogenic amino acids, trans-4-hydroxyproline is not incorporated into proteins during translation. Instead, it is synthesized through the post-translational modification of proline residues by a family of enzymes known as prolyl 4-hydroxylases.[2] This hydroxylation is a critical step for the structural integrity of collagen and, by extension, the stability of the extracellular matrix in all animals.[3] Beyond this fundamental structural role, free trans-4-hydroxyproline, generated from collagen turnover, and its enzymatic modification on other proteins, have emerged as important players in various physiological and pathological processes.[4] This guide will delve into the core biological functions of trans-4-hydroxyproline, providing the technical details necessary for researchers and drug development professionals to understand and investigate its significance.

The Structural Role of Trans-4-Hydroxyproline in Collagen Stability

The defining feature of collagen is its triple helical structure, a conformation that endows it with remarkable tensile strength. The stability of this triple helix is critically dependent on the presence of trans-4-hydroxyproline.

Mechanism of Stabilization

The hydroxylation of proline residues at the Yaa position of the repeating Gly-Xaa-Yaa collagen sequence is essential for the thermal stability of the collagen triple helix.[3] The hydroxyl group of trans-4-hydroxyproline participates in a network of hydrogen bonds, which helps to lock the three polypeptide chains into their characteristic helical conformation. This stabilization is not due to direct inter-chain hydrogen bonds involving the hydroxyl group, but rather through a stereoelectronic effect where the gauche effect of the hydroxyl group preorganizes the pyrrolidine (B122466) ring into a Cγ-exo pucker, which is favorable for the triple helix structure.

Quantitative Impact on Thermal Stability

The thermal stability of collagen is often measured by its melting temperature (Tm), the temperature at which 50% of the triple helix is denatured. A direct correlation exists between the trans-4-hydroxyproline content and the Tm of collagen.

| Collagen Source | Hydroxyproline (B1673980) Content (residues/1000) | Melting Temperature (Tm) (°C) |

| Calf Tendon | 95 | 38.2 |

| Silver Carp Skin | 89 | 32.6 |

| Frog Skin | 80 | 33.8 |

| Salmon Skin | 59 | 15.6 |

| Human Placental Type I Collagen | ~90 | ~36 |

| Non-hydroxylated Recombinant Human Collagen | 0 | Lower than hydroxylated form |

This table presents a summary of data from various sources.[5][6][7] Absolute values can vary based on experimental conditions.

Metabolism of Trans-4-Hydroxyproline

Free trans-4-hydroxyproline is primarily derived from the degradation of collagen. It is not reutilized for protein synthesis and is instead catabolized, mainly in the kidneys and liver.

Catabolic Pathway

The major pathway for trans-4-hydroxyproline degradation involves two key enzymes: hydroxyproline oxidase (also known as proline dehydrogenase 2, PRODH2) and Δ1-pyrroline-5-carboxylate dehydrogenase. This pathway ultimately converts trans-4-hydroxyproline into glycine (B1666218) and pyruvate.[8][9]

Enzyme Kinetics

The enzymes involved in trans-4-hydroxyproline metabolism exhibit specific kinetic properties. While comprehensive data is still being gathered, some key parameters have been reported.

| Enzyme | Substrate | Km | kcat |

| Prolyl 4-hydroxylase | Procollagen (B1174764) | Varies with sequence | High (e.g., kcat/Km of 3 x 10^9 M-1 s-1 for some sites) |

| Hydroxyproline Oxidase (PRODH2) | trans-4-hydroxy-L-proline | ~200 mM | - |

| Hydroxyproline-2-Epimerase (P. aeruginosa) | L-hydroxyproline | 2.5 mM | - |

Note: Kinetic parameters can vary significantly based on the specific isoenzyme, substrate, and experimental conditions.[3][10][11]

Signaling Roles of Prolyl Hydroxylation

Beyond its structural role, the enzymatic hydroxylation of proline residues on non-collagenous proteins has emerged as a critical regulatory mechanism in cellular signaling.

Regulation of Hypoxia-Inducible Factor 1α (HIF-1α)

Under normoxic (normal oxygen) conditions, HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues (Pro402 and Pro564) by HIF prolyl hydroxylases (PHDs).[12] The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[13] Under hypoxic (low oxygen) conditions, the PHDs are inactive, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in adaptation to low oxygen.

References

- 1. Thermal stability of the triple helix of type I procollagen and collagen. Precautions for minimizing ultraviolet damage to proteins during circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetics of the hydroxylation of procollagen by prolyl 4-hydroxylase. Proposal for a processive mechanism of binding of the dimeric hydroxylating enzyme in relation to the high kcat/Km ratio and a conformational requirement for hydroxylation of -X-Pro-Gly- sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Collagen melt-down - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Catabolism of Hydroxyproline in Vertebrates: Physiology, Evolution, Genetic Diseases and New siRNA Approach for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxyproline metabolism enhances IFN-γ-induced PD-L1 expression and inhibits autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Collagen: A Technical Guide to the Discovery and Chemical Synthesis of trans-4-hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and chemical synthesis of trans-4-hydroxy-L-proline, a critical non-proteinogenic amino acid. This document provides a comprehensive overview of its historical identification, modern synthetic methodologies, and its pivotal role in biological processes, particularly collagen biosynthesis and hypoxia-inducible factor (HIF) signaling. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in chemistry, biology, and pharmacology.

Discovery and Significance

The journey of trans-4-hydroxy-L-proline began in the early 20th century. In 1902, the eminent German chemist Hermann Emil Fischer first isolated this unique imino acid from hydrolyzed gelatin.[1] This discovery was a crucial step in understanding the composition of proteins, particularly the abundant structural protein, collagen. A few years later, in 1905, Hermann Leuchs achieved the first chemical synthesis of a racemic mixture of 4-hydroxyproline, further cementing its chemical identity.[1]

trans-4-Hydroxy-L-proline is a hydroxylated derivative of L-proline and is a major component of collagen, constituting approximately 13.5% of the protein in mammals.[1] Its presence is fundamental to the stability of the collagen triple helix, a structural motif essential for the integrity of connective tissues.[1] Beyond its structural role, trans-4-hydroxy-L-proline is implicated in crucial cellular signaling pathways, most notably the regulation of the hypoxia-inducible factor (HIF-1α), a key transcription factor in the cellular response to low oxygen levels.

Chemical Synthesis of trans-4-hydroxy-L-proline

The chemical synthesis of trans-4-hydroxy-L-proline has evolved from early racemic preparations to highly stereoselective and efficient industrial processes. This section details key synthetic strategies, providing a comparative overview of their methodologies and outcomes.

Synthesis from L-Proline

Direct hydroxylation of L-proline at the C4 position presents a significant challenge due to the unactivated nature of the C-H bond. However, biotechnological approaches have emerged as a powerful alternative to traditional chemical methods.

Enzymatic Hydroxylation: The use of proline-4-hydroxylases (P4Hs) from various microorganisms has enabled the direct and stereospecific conversion of L-proline to trans-4-hydroxy-L-proline. This biocatalytic method is environmentally friendly and highly selective.

Synthesis from trans-4-hydroxy-L-proline Derivatives

A common and efficient laboratory-scale synthesis involves the esterification of commercially available trans-4-hydroxy-L-proline hydrochloride.

Esterification with Thionyl Chloride in Methanol (B129727): This method provides the methyl ester of trans-4-hydroxy-L-proline, a versatile intermediate for further chemical modifications. The reaction proceeds with high yield and is straightforward to perform.

Synthesis via 4-Oxo-L-proline Derivatives

The oxidation of protected L-proline to a 4-oxo intermediate followed by stereoselective reduction is another important synthetic route. This strategy allows for the introduction of various substituents at the C4 position.

Stereoselective Synthesis using the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for achieving stereochemical inversion at a chiral center. In the context of hydroxyproline (B1673980) synthesis, it can be employed to convert a cis-4-hydroxy-L-proline derivative to its trans counterpart, or vice versa, with high fidelity. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Quantitative Data on Synthesis Methods

The following tables summarize key quantitative data for the discussed synthetic methods, allowing for a direct comparison of their efficiencies and conditions.

| Method | Starting Material | Key Reagents/Enzyme | Product | Yield (%) | Reference |

| Esterification | trans-4-hydroxy-L-proline hydrochloride | Methanol, Thionyl chloride | trans-4-hydroxy-L-proline methyl ester hydrochloride | 92 | [1] |

| Microbial Fermentation | Glucose, L-proline | Engineered E. coli | trans-4-hydroxy-L-proline | >60% increase over wild type | |

| Enzymatic Hydroxylation | L-proline | Proline-4-hydroxylase | trans-4-hydroxy-L-proline | High | |

| Mitsunobu Reaction | N-protected cis-4-hydroxy-L-proline | PPh₃, DEAD/DIAD, Carboxylic acid | N-protected trans-4-hydroxy-L-proline ester | Varies |

Table 1: Comparison of Synthetic Methods for trans-4-hydroxy-L-proline and its Derivatives.

| Compound | Technique | Solvent | Key Peaks/Shifts (ppm or cm⁻¹) | Reference |

| trans-4-hydroxy-L-proline methyl ester hydrochloride | ¹H NMR (300 MHz) | DMSO-d₆ | 3.75 (s, 3H, OCH₃) | [2] |

| trans-4-hydroxy-L-proline | ¹H NMR (400 MHz) | D₂O | 4.67, 4.35, 3.49, 3.37, 2.44, 2.17 | [3] |

| trans-4-hydroxy-L-proline | ¹³C NMR | D₂O | 177.1, 72.8, 62.5, 55.7, 40.2 | [4] |

| trans-4-hydroxy-L-proline | Mass Spectrometry (EI, 75 eV) | - | m/z 86 (100%), 68 (35%), 41 (38%) | [3] |

| trans-4-hydroxy-L-proline | FT-IR | - | Broad O-H and N-H stretching, C=O stretching | [2] |

Table 2: Spectroscopic Data for trans-4-hydroxy-L-proline and its Methyl Ester.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for key laboratory-scale syntheses of trans-4-hydroxy-L-proline derivatives.

Protocol for the Synthesis of trans-4-hydroxy-L-proline methyl ester hydrochloride

Materials:

-

trans-4-hydroxy-L-proline hydrochloride

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Dissolve trans-4-hydroxy-L-proline hydrochloride (1.0 g, 7.6 mmol) in anhydrous methanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (0.83 mL, 11.4 mmol) to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

-

Allow the reaction mixture to gradually warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield trans-4-hydroxy-L-proline methyl ester hydrochloride as a white solid.

-

The product can be further purified by recrystallization if necessary.

Expected Yield: Approximately 1.2 g (92%).[1]

General Protocol for the Mitsunobu Reaction for Stereochemical Inversion

Materials:

-

N-protected cis-4-hydroxy-L-proline derivative

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Carboxylic acid (e.g., benzoic acid)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Syringe for reagent addition

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected cis-4-hydroxy-L-proline derivative (1 equivalent), triphenylphosphine (1.5 equivalents), and the carboxylic acid (1.2 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the stirred reaction mixture via syringe.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a few drops of water.

-

Remove the THF under reduced pressure.

-

The crude product, an ester with the inverted trans configuration, can be purified by column chromatography on silica (B1680970) gel to separate it from triphenylphosphine oxide and the hydrazine (B178648) byproduct.

-

Subsequent hydrolysis of the ester and removal of the protecting groups will yield trans-4-hydroxy-L-proline.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to trans-4-hydroxy-L-proline.

Caption: A generalized workflow for the synthesis of trans-4-hydroxy-L-proline methyl ester.

Caption: The role of trans-4-hydroxy-L-proline in the HIF-1α signaling pathway.

Caption: The role of trans-4-hydroxy-L-proline in collagen biosynthesis.

References

The Pivotal Role of trans-4-Hydroxyproline in Fortifying the Collagen Triple Helix

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, owes its remarkable structural integrity and biological function to its unique triple helical structure. A key post-translational modification, the hydroxylation of proline residues to trans-4-hydroxyproline (Hyp), is fundamental to the stability of this helix. This technical guide provides a comprehensive analysis of the multifaceted role of trans-4-hydroxyproline in collagen stability. It delves into the mechanistic underpinnings of this stabilization, presents quantitative data from key experimental studies, and details the methodologies used to elucidate these effects. This document is intended to be a valuable resource for researchers in biochemistry, materials science, and drug development, offering insights into the principles of collagen structure and function.

Introduction: The Collagen Triple Helix

The collagen superfamily of proteins is characterized by its signature triple-helical domain, a right-handed superhelix composed of three left-handed polyproline II-type (PPII) helices.[1] This structure is responsible for the exceptional tensile strength of connective tissues such as skin, bone, and tendons. The primary sequence of collagen alpha-chains is typically a repeating Gly-X-Y motif, where Gly is glycine, and the X and Y positions are frequently occupied by proline (Pro) and trans-4-hydroxyproline (Hyp), respectively.[1][2] Glycine's small size is essential as it occupies the sterically hindered core of the triple helix.[3] Proline and hydroxyproline (B1673980), with their cyclic side chains, constrain the polypeptide backbone into the required PPII conformation, which is a prerequisite for triple helix formation.[2][4]

The thermal stability of the collagen triple helix is critical for its biological function, and insufficient stability leads to a range of debilitating diseases. The post-translational hydroxylation of proline residues in the Y-position to form Hyp is a crucial determinant of this stability.[5][6][7] In fact, non-hydroxylated collagen is thermally unstable at physiological temperatures.[6][8] This guide will explore the precise mechanisms by which trans-4-hydroxyproline imparts this vital stability.

The Enzymatic Synthesis of trans-4-Hydroxyproline

The conversion of proline to trans-4-hydroxyproline is not a de novo synthesis but a post-translational modification that occurs after proline has been incorporated into the procollagen (B1174764) polypeptide chain.[4] This reaction is catalyzed by the enzyme prolyl 4-hydroxylase (P4H) within the lumen of the endoplasmic reticulum.[9][10][11]

P4H is a dioxygenase that requires specific co-substrates and cofactors for its catalytic activity, including molecular oxygen (O₂), Fe²⁺, 2-oxoglutarate, and ascorbate (B8700270) (Vitamin C).[6][12] The reaction involves an oxidative decarboxylation of 2-oxoglutarate.[12] Ascorbate plays a crucial role in reducing the iron cofactor back to its active Fe²⁺ state if it becomes oxidized to Fe³⁺ during uncoupled reaction cycles.[8][12] The critical need for ascorbate is clinically evident in scurvy, a disease caused by vitamin C deficiency that leads to impaired collagen synthesis and connective tissue defects.

Below is a diagram illustrating the enzymatic hydroxylation of a proline residue within a procollagen chain.

Caption: Enzymatic conversion of proline to trans-4-hydroxyproline by P4H.

Mechanisms of Stabilization by trans-4-Hydroxyproline

The stabilizing effect of trans-4-hydroxyproline is not attributed to a single factor but rather a combination of stereoelectronic effects, and the formation of a structured hydration network.

Stereoelectronic Effects

Initially, it was thought that the hydroxyl group of Hyp directly forms interchain hydrogen bonds, but structural studies revealed this is not the case. Instead, the primary stabilizing contribution of the 4-hydroxyl group is now understood to be a stereoelectronic effect.[2][13][14] The electronegative hydroxyl group at the C4 position of the proline ring influences the puckering of the pyrrolidine (B122466) ring.[13][15] Specifically, the 4(R)-hydroxyl group favors a Cγ-exo pucker.[16] This pre-organizes the backbone dihedral angles (φ and ψ) of the polypeptide chain into a conformation that is highly favorable for the formation of the polyproline II-type helix, which is the building block of the collagen triple helix.[13][16] This conformational pre-organization reduces the entropic cost of folding the individual chains into the triple-helical conformation, thereby increasing the overall stability of the structure.[2]

Furthermore, the 4(R)-hydroxyl group also influences the equilibrium of the peptide bond preceding the hydroxyproline residue, favoring the trans conformation over the cis.[2][13] Since all peptide bonds in the collagen triple helix are in the trans conformation, this pre-disposition further contributes to the stability of the final structure.[2]

Hydration and Water-Bridged Hydrogen Bonds

While direct inter-chain hydrogen bonding by the Hyp hydroxyl group is not the primary stabilizing factor, this group plays a crucial role in organizing a network of water molecules around the triple helix.[14][17][18] This ordered "hydration shell" is critical for the stability of the collagen molecule.[18][19] Water molecules form bridges, connecting the hydroxyl group of Hyp to carbonyl groups on the same or adjacent chains.[17][20] These water-mediated hydrogen bonds effectively crosslink the three alpha-chains, buttressing the triple-helical structure.[18][19] Molecular dynamics simulations have shown that at least one water bridge is formed per tripeptide unit. This intricate network of water molecules acts as a "molecular glue," enhancing the stability of the collagen triple helix.[21]

The diagram below illustrates the hierarchical relationship of factors contributing to collagen triple helix stability, with trans-4-hydroxyproline playing a central role.

Caption: Factors contributing to collagen triple helix stability.

Quantitative Analysis of Stability

The stability of the collagen triple helix is commonly quantified by its melting temperature (Tₘ), the temperature at which 50% of the helical structure is lost. The presence and position of trans-4-hydroxyproline have a profound and quantifiable impact on Tₘ.

Table 1: Melting Temperatures (Tₘ) of Collagen-Like Peptides

| Peptide Sequence | Position of Hyp | Tₘ (°C) | Reference |

| (Pro-Pro-Gly)₁₀ | None | 24 | [22] |

| (Pro-Hyp-Gly)₁₀ | Y | 58 | [23] |

| (Hyp-Pro-Gly)₁₀ | X | Does not form a stable triple helix | [22][24] |

| (Pro-Hyp-Gly)₃-(3-Hyp-4-Hyp-Gly)-(Pro-Hyp-Gly)₃ | X | Lowered stability vs. Pro | [25][26] |

| (Pro-Hyp-Gly)₃-(Pro-3-Hyp-Gly)-(Pro-Hyp-Gly)₃ | Y | Lowered stability vs. Pro | [25][26] |

| Ac-(Gly-Pro-4(R)-Hyp)₁₀-NH₂ | Y | 43 | [23] |

| Ac-(Gly-4(R)Hyp-Pro)₁₀-NH₂ | X | 10 | [23] |

| Ac-(Gly-Pro-Pro)₁₀-NH₂ | None | 25 | [23] |

Note: Tₘ values can vary slightly depending on experimental conditions such as buffer composition and peptide concentration.

The data clearly demonstrates that the presence of Hyp in the Y-position significantly increases the thermal stability of the collagen triple helix. Conversely, placing Hyp in the X-position has a destabilizing effect.[22][24][27] Studies with 3-hydroxyproline (B1217163) (3-Hyp) also show a destabilizing effect compared to proline, highlighting the specific importance of the 4(R) configuration of the hydroxyl group.[25][26]

Experimental Protocols for Assessing Stability

Several biophysical techniques are employed to study the stability of the collagen triple helix. The most common are Circular Dichroism (CD) spectroscopy and Differential Scanning Calorimetry (DSC).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring the secondary structure of proteins, including the collagen triple helix.[28] The triple helix has a characteristic CD spectrum with a positive peak around 220-225 nm and a strong negative peak below 200 nm.[28][29][30] The random coil conformation, present after denaturation, lacks these distinct features.

Experimental Protocol for Thermal Denaturation Monitored by CD:

-

Sample Preparation: Collagen or collagen-like peptides are dissolved in a suitable buffer (e.g., 50 mM acetic acid) to a final concentration of 0.1-0.2 mM.[25][31] The solution is incubated at a low temperature (e.g., 4°C) for an extended period (e.g., >24 hours) to ensure complete triple helix formation.[25]

-

CD Measurement: The CD spectrum is recorded at various temperatures using a CD spectropolarimeter equipped with a temperature controller.[25][32] A typical wavelength scan is from 190 to 260 nm.[32]

-

Thermal Melting Curve: The stability of the triple helix is assessed by monitoring the change in ellipticity at a fixed wavelength (typically 222 or 225 nm) as the temperature is increased at a controlled rate (e.g., 0.125°C/min).[28][31]

-

Data Analysis: The melting temperature (Tₘ) is determined as the midpoint of the thermal transition curve, often calculated from the first derivative of the melting profile.[30]

The workflow for a typical CD thermal denaturation experiment is depicted below.

Caption: Workflow for CD thermal denaturation of collagen-like peptides.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a sample as it undergoes a thermally induced transition.[31] For collagen, the denaturation of the triple helix is an endothermic process that results in a detectable peak in the DSC thermogram.[33][34]

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Collagen solutions (typically 0.1–3 mg/ml) are prepared in the desired buffer.[31] Samples are sealed in aluminum pans.[35]

-

DSC Measurement: The sample and a reference pan (containing only buffer) are placed in the calorimeter. The temperature is scanned over a range that encompasses the denaturation transition (e.g., 20°C to 80°C) at a constant heating rate (e.g., 0.125°C/min to 2°C/min).[31]

-

Data Analysis: The DSC thermogram shows the heat flow as a function of temperature. The denaturation temperature (Tₘ or Td) is identified as the temperature at the peak of the endothermic transition after baseline subtraction.[31][34] The area under the peak corresponds to the enthalpy of denaturation (ΔH), providing further thermodynamic information about the stability of the structure.[35]

Conclusion and Future Directions

The hydroxylation of proline to trans-4-hydroxyproline is an indispensable post-translational modification for the formation of a stable collagen triple helix at physiological temperatures. The stabilizing effect is a sophisticated interplay of stereoelectronic pre-organization of the polypeptide backbone and the formation of an extensive, structured hydration network. Understanding these fundamental principles is crucial for fields ranging from basic protein science to the development of novel biomaterials and therapeutic interventions for collagen-related diseases. Future research will likely focus on further elucidating the dynamic nature of the collagen hydration shell and leveraging the principles of stereoelectronic control to design hyperstable collagen-mimetic materials for a variety of biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. kjpp.net [kjpp.net]

- 11. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding the role of stereoelectronic effects in determining collagen stability. 1. A quantum mechanical study of proline, hydroxyproline, and fluoroproline dipeptide analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bif.wisc.edu [bif.wisc.edu]

- 17. Water and Collagen: A Mystery Yet to Unfold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydration structure of a collagen peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchwithrutgers.com [researchwithrutgers.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. scilit.com [scilit.com]

- 23. researchgate.net [researchgate.net]

- 24. Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bif.wisc.edu [bif.wisc.edu]

- 26. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Stabilization of collagen fibrils by hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. pnas.org [pnas.org]

- 32. Researching | Study of Collagen Mimetic Peptide’s Triple-Helix Structure and Its Thermostability by Circular Dichroism [researching.cn]

- 33. DSC Study of Collagen in Disc Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. The Use of Thermal Techniques for the Characterization and Selection of Natural Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Trans-4-Hydroxyproline in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-hydroxyproline, a non-essential amino acid, is a major component of collagen, the most abundant protein in mammals.[1] Its metabolism is intrinsically linked to collagen turnover and has implications for various physiological and pathological processes. This technical guide provides a comprehensive overview of the metabolic fate of trans-4-hydroxyproline in mammals, detailing its absorption, distribution, metabolism, and excretion. The guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this crucial metabolic pathway.

Metabolic Pathways of Trans-4-Hydroxyproline

The catabolism of trans-4-hydroxyproline primarily occurs through two main pathways in mammals: the major hydroxyproline (B1673980) dehydrogenase (PRODH2) pathway and a minor L-amino-acid oxidase pathway.[1] These pathways are responsible for the conversion of trans-4-hydroxyproline into metabolites that can enter central metabolic routes.

The Major Catabolic Pathway: Hydroxyproline Dehydrogenase (PRODH2) Pathway

The predominant route for trans-4-hydroxyproline degradation, accounting for approximately 90% of its catabolism, is the hydroxyproline dehydrogenase pathway.[2] This pathway involves a series of enzymatic reactions primarily occurring in the mitochondria of the liver and kidneys.

The key enzymatic steps are as follows:

-

Oxidation to Δ¹-Pyrroline-3-hydroxy-5-carboxylate (3-OH-P5C): The initial and rate-limiting step is the oxidation of trans-4-hydroxyproline by hydroxyproline oxidase (PRODH2) , also known as hydroxyproline dehydrogenase, to form Δ¹-pyrroline-3-hydroxy-5-carboxylate.

-

Conversion to 4-Hydroxyglutamate: 3-OH-P5C is then non-enzymatically converted to L-erythro-4-hydroxyglutamate-γ-semialdehyde, which is subsequently oxidized by Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH) to yield L-erythro-4-hydroxyglutamate.

-

Transamination to 4-Hydroxy-2-ketoglutarate: 4-Hydroxyglutamate undergoes transamination, catalyzed by glutamic-oxaloacetic transaminase 2 (GOT2) , to form 4-hydroxy-2-ketoglutarate.

-

Cleavage to Glyoxylate (B1226380) and Pyruvate (B1213749): Finally, 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1) cleaves 4-hydroxy-2-ketoglutarate into glyoxylate and pyruvate.

-

Conversion of Glyoxylate to Glycine (B1666218): The resulting glyoxylate is primarily converted to glycine in the peroxisomes by alanine-glyoxylate aminotransferase (AGT) . Glyoxylate can also be reduced to glycolate (B3277807) or oxidized to oxalate (B1200264).

Quantitative Data on Metabolic Fate

Tissue Distribution

Following oral administration of radiolabeled prolyl-hydroxyproline in rats, radioactivity was widely distributed in various tissues, with the highest concentrations found in the skin and cartilage.[3][4]

Table 1: Hydroxyproline Content in Various Mammalian Tissues

| Tissue | Species | Hydroxyproline Content (residues/1000 total residues) | Reference |

| Skin | Various | 54-123 | [5] |

| Tendon | Various | 100-117 | [5] |

| Bone (demineralized) | Various | 90-103 | [5] |

| Cartilage | Various | 95-129 | [5] |

| Lung | Mouse | 1.6% of total amino acids | [6] |

| Heart | Mouse | Increased in Tsk/+ mice | [6] |

Pharmacokinetics

Studies in rats have shown that after oral administration of collagen-derived peptides, prolyl-hydroxyproline can be detected in the plasma.[7]

Table 2: Pharmacokinetic Parameters of Proline-Hydroxyproline (Pro-Hyp) in Rats after Intragastric Administration of Glycine-Pro-Hyp (100 mg/kg)

| Parameter | Value | Unit | Reference |

| Cmax | ~15 | µM | [8] |

| Tmax | ~1 | h | [8] |

Urinary Excretion

The urinary excretion of hydroxyproline and its metabolites can serve as an indicator of collagen turnover. Ingestion of gelatin, a rich source of hydroxyproline, leads to a significant increase in the urinary excretion of hydroxyproline, glycolate, and oxalate in humans.[9]

Table 3: Urinary Excretion of Hydroxyproline and Metabolites in Humans after Gelatin Ingestion

| Analyte | Condition | Excretion Rate | Unit | Reference |

| Hydroxyproline | Whey Protein Diet (30g) | 3.6 ± 0.2 | mg/day | [9] |

| Hydroxyproline | Gelatin Diet (30g) | 14.2 ± 5.2 | mg/day | [9] |

| Glycolate | Gelatin Diet vs. Whey Diet | 5.3-fold increase | - | [9] |

| Oxalate | Gelatin Diet vs. Whey Diet | 43% increase | - | [9] |

Experimental Protocols

Determination of Hydroxyproline in Tissue Homogenates (Colorimetric Assay)

This protocol is based on the reaction of oxidized hydroxyproline with 4-(dimethylamino)benzaldehyde (B131446) (DMAB).[10][11][12]

Materials:

-

Tissue sample

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Activated charcoal

-

Pressure-tight vials with PTFE-lined caps

-

Heating block or oven at 120°C

-

Centrifuge

-

96-well microplate

-

Microplate reader

-

Hydroxyproline Assay Kit (containing Oxidation Buffer, Chloramine T Concentrate, Perchloric Acid/Isopropanol Solution, DMAB Concentrate, and Hydroxyproline Standard)

Procedure:

-

Sample Hydrolysis:

-

Clarification:

-

Add 5 mg of activated charcoal to the hydrolysate, mix, and centrifuge at 13,000 x g for 2 minutes.[10]

-

-

Assay:

-

Transfer 10–50 µL of the supernatant to a 96-well plate.[10]

-

Evaporate the samples to dryness under vacuum or in a 60°C oven.[10]

-

Reconstitute the dried samples in an appropriate volume of water.

-

Prepare a standard curve using the provided hydroxyproline standard.

-

Follow the specific instructions of the hydroxyproline assay kit for the addition of reagents (Oxidation Buffer with Chloramine T, followed by DMAB reagent) and incubation times.

-

Measure the absorbance at 560 nm using a microplate reader.[10]

-

-

Calculation:

-

Determine the hydroxyproline concentration in the samples from the standard curve.

-

Enzymatic Assay of Alanine-Glyoxylate Aminotransferase (AGT) Activity

This protocol describes the measurement of AGT activity in liver tissue homogenates.[13]

Materials:

-

Liver tissue

-

Homogenization buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors)

-

Centrifuge

-

Spectrophotometer

-

Assay mixture containing:

-

L-alanine

-

Glyoxylate

-

Pyridoxal 5'-phosphate

-

Lactate dehydrogenase (LDH)

-

NADH

-

Procedure:

-

Preparation of Liver Homogenate:

-

Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris, and then at a higher speed to pellet mitochondria. The supernatant can be used for the assay.

-

-

Enzyme Assay:

-

Prepare the assay mixture in a cuvette.

-

Initiate the reaction by adding the liver homogenate.

-

The principle of the assay is that the pyruvate produced by AGT is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

-

Calculation:

-

Calculate the AGT activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

-

Conclusion

The metabolic fate of trans-4-hydroxyproline in mammals is a well-defined process, primarily driven by the hydroxyproline dehydrogenase pathway in the liver and kidneys. The end products of this pathway, including glycine and pyruvate, are integrated into central metabolism. The quantitative analysis of hydroxyproline and its metabolites provides valuable insights into collagen turnover and can be indicative of various physiological and pathological states. The experimental protocols detailed in this guide offer robust methods for the investigation of this important metabolic pathway. Further research into the nuances of trans-4-hydroxyproline metabolism will continue to enhance our understanding of its role in health and disease, providing potential targets for therapeutic intervention.

References

- 1. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quickzyme.com [quickzyme.com]

- 3. Distribution of prolylhydroxyproline and its metabolites after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution of Prolylhydroxyproline and Its Metabolites after Oral Administration in Rats [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Collagen constitutes about 12% in females and 17% in males of the total protein in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxyproline ingestion and urinary oxalate and glycolate excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxyproline ingestion and urinary oxalate and glycolate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simplified method for the analysis of hydroxyproline in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydroxyproline Assay Kit (Colorimetric) (ab222941/K226) | アブカム [abcam.co.jp]

- 12. A semiautomated alanine:glyoxylate aminotransferase assay for the tissue diagnosis of primary hyperoxaluria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay of alanine:glyoxylate aminotransferase in human liver by its serine: glyoxylate aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Collagen Dynamics: A Technical Guide to trans-4-Hydroxyproline as a Biomarker for Collagen Turnover

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of trans-4-hydroxyproline as a pivotal biomarker for assessing collagen turnover. Collagen, the most abundant protein in the human body, undergoes continuous remodeling, a process vital for tissue maintenance, repair, and development. Dysregulation of this turnover is implicated in a multitude of pathologies, including fibrosis, osteoporosis, and cancer metastasis. Consequently, the accurate measurement of collagen synthesis and degradation is paramount for understanding disease pathogenesis and for the development of novel therapeutics. trans-4-Hydroxyproline, a unique and abundant amino acid in collagen, serves as a valuable tool for monitoring these dynamic processes.

The Biochemical Basis of trans-4-Hydroxyproline as a Biomarker

trans-4-Hydroxyproline is an amino acid that is almost exclusively found in collagen.[1][2] It is formed through the post-translational modification of proline residues within the procollagen (B1174764) polypeptide chains, a reaction catalyzed by the enzyme prolyl 4-hydroxylase.[3][4][5] This hydroxylation is a critical step for the formation of a stable triple-helical collagen molecule.[4][5]

During collagen degradation, initiated by matrix metalloproteinases (MMPs) and other proteases, collagen fibrils are broken down, releasing small peptides and free amino acids, including trans-4-hydroxyproline, into the circulation.[6][7][8] A significant portion of this liberated hydroxyproline (B1673980) is not reutilized for new collagen synthesis and is subsequently excreted in the urine.[9][10] Therefore, the levels of trans-4-hydroxyproline in biological fluids, such as serum and urine, can serve as an indicator of collagen degradation and overall turnover.[9][10]

It is important to note, however, that urinary hydroxyproline is not solely derived from the breakdown of mature, cross-linked collagen. A fraction originates from the degradation of newly synthesized procollagen that fails to assemble correctly. Furthermore, dietary sources of gelatin can also contribute to urinary hydroxyproline levels, necessitating careful control in clinical studies.

Quantitative Analysis of trans-4-Hydroxyproline

The concentration of trans-4-hydroxyproline can be quantified in various biological matrices, providing insights into systemic or localized collagen turnover. The following tables summarize representative quantitative data from various studies.

Table 1: Urinary trans-4-Hydroxyproline Levels in Healthy Individuals and Disease States

| Population/Condition | Sample Type | Mean ± SD or Range | Units | Reference(s) |

| Healthy Adults (Men) | 24-hour Urine | 123-308 | μmol/24 h | [11] |

| Healthy Adults | 24-hour Urine | 122-374 | μmol/24 h | [12] |

| Post-menopausal Women (>5 years) | Urine | 19.3 ± 5.6 | μmol/mmol creatinine | [13] |

| School Children (8-18 years) | Urine | 1.066 ± 0.376 | μg/mg creatinine | [14] |

| Healthy Adults (19-29 years) | Urine | 0.618 ± 0.465 | μg/mg creatinine | [14] |

| Patients with Metastatic Bone Disease | Early-morning Urine | Elevated (35/37 patients) | - | [15] |

Table 2: Serum trans-4-Hydroxyproline Levels in Healthy Individuals and Disease States

| Population/Condition | Sample Type | Mean ± SD or Range | Units | Reference(s) |

| Healthy Adults | Serum | - | - | [1] |

| Bedridden Aged People with Fracture | Serum | Significantly elevated (p<0.05) | - | [16] |

| Bedridden Aged People without Fracture | Serum | Elevated | - | [16] |

| Patients with Metastatic Bone Disease | Serum | Normal (29/37 patients) | - | [15] |

Experimental Protocols for trans-4-Hydroxyproline Quantification

Accurate and reproducible quantification of trans-4-hydroxyproline is crucial for its application as a biomarker. The following section details the methodologies for the most commonly employed analytical techniques.

Colorimetric Assay

The colorimetric assay is a widely used, relatively simple, and cost-effective method for the determination of total hydroxyproline. The principle of this assay is the oxidation of hydroxyproline to a pyrrole (B145914) intermediate, which then reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a colored product that can be measured spectrophotometrically.

Detailed Protocol:

-

Sample Hydrolysis:

-

Tissue: Homogenize 10-100 mg of tissue in 100 µL of distilled water. Transfer 100 µL of the homogenate to a pressure-tight, screw-capped vial. Add 100 µL of 10 N NaOH. Tightly seal the vial and heat at 120°C for 1 hour.[17] Cool on ice and neutralize with 100 µL of 10 N HCl.[17] Centrifuge to pellet any debris and collect the supernatant.

-

Serum/Urine: Mix 100 µL of serum or urine with an equal volume of concentrated HCl (~12 N) in a pressure-tight, Teflon-capped vial.[18] Hydrolyze at 120°C for 3 hours.[18] For urine samples, decolorize by adding 4 mg of activated charcoal, vortex, and centrifuge at 10,000 x g for 5 minutes.[17] Collect the supernatant.

-

-

Oxidation:

-

Prepare a fresh Chloramine T reagent by mixing Chloramine T concentrate with the provided oxidation buffer.[18]

-

Add 100 µL of the Chloramine T reagent to each well of a 96-well plate containing 10-50 µL of the hydrolyzed sample or standard.

-

Incubate at room temperature for 20 minutes.

-

-

Color Development:

-

Measurement:

-

Cool the plate to room temperature.

-

Measure the absorbance at 560 nm using a microplate reader.[17]

-

Calculate the hydroxyproline concentration from a standard curve prepared with known concentrations of trans-4-hydroxyproline.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers greater specificity and sensitivity compared to colorimetric methods. The method typically involves pre-column derivatization of hydroxyproline to a fluorescent or UV-absorbing compound, followed by separation on a reversed-phase column.

Detailed Protocol:

-

Sample Hydrolysis:

-

Hydrolyze 50 µL of urine with an equal volume of concentrated HCl at 110°C for 16-24 hours.[11]

-

-

Derivatization:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Acetate buffer or phosphate (B84403) buffer.

-

Mobile Phase B: Acetonitrile (B52724) or methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the derivatized hydroxyproline.

-

Flow Rate: 1.0 mL/min.

-

-

Detection:

-

UV Detection: Monitor the absorbance at a wavelength specific to the derivatizing agent (e.g., 254 nm for PITC).[11]

-

Fluorescence Detection: For fluorescent derivatives, use appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Identify and quantify the hydroxyproline peak based on the retention time and peak area of a known standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of trans-4-hydroxyproline. It combines the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry, allowing for direct measurement without derivatization.

Detailed Protocol:

-

Sample Preparation:

-

Serum: To 50 µL of serum, add 200 µL of acetonitrile to precipitate proteins.[19] Vortex and centrifuge at 17,500 x g for 5 minutes at 4°C.[19] Transfer the supernatant to a new tube and inject a 10 µL aliquot into the LC-MS/MS system.[19]

-

Tissue: Hydrolyze the tissue as described for the colorimetric assay. Dilute the hydrolysate with the initial mobile phase before injection.

-

-

Liquid Chromatography:

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for trans-4-hydroxyproline and an internal standard (e.g., deuterated hydroxyproline). A common transition for hydroxyproline is m/z 132.1 -> 86.1.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of trans-4-hydroxyproline and an internal standard.

-

Calculate the concentration of hydroxyproline in the samples based on the peak area ratios.

-

Visualizing the Core Concepts

To further elucidate the role of trans-4-hydroxyproline as a biomarker, the following diagrams, generated using the DOT language, visualize the key pathways and workflows.

Biochemical pathway of collagen turnover and the release of trans-4-hydroxyproline.

General experimental workflow for the quantification of trans-4-hydroxyproline.

References

- 1. Hydroxyproline in the serum and urine. Normal values and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyproline (Genova) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. In Vitro Enzymatic Degradation of Tissue Grafts and Collagen Biomaterials by Matrix Metalloproteinases: Improving the Collagenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The quantitative relationship of urinary peptide hydroxyproline excretion to collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The quantitative relationship of urinary peptide hydroxyproline excretion to collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid-chromatographic determination of total hydroxyproline in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid-chromatographic determination of 4-hydroxyproline in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple and automated HPLC method for determination of total hydroxyproline in urine. Comparison with excretion of pyridinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The determination of urinary 3-trans-hydroxyproline (3 OHP). I. Normal values in school children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Total urinary and free serum hydroxyproline in metastatic bone disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Free 4-hydroxyproline content in serum of bedridden aged people is elevated due to fracture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. avmajournals.avma.org [avmajournals.avma.org]

Isomers of hydroxyproline and their biological relevance.

An In-depth Technical Guide to the Isomers of Hydroxyproline (B1673980) and Their Biological Relevance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydroxyproline (Hyp), a post-translationally modified imino acid, is a critical component of collagen and a key player in various biological processes. While not incorporated into proteins during translation, its formation through the hydroxylation of proline residues is vital for protein structure and function. This technical guide provides a comprehensive overview of the primary isomers of hydroxyproline, their distinct biological roles, their significance as disease biomarkers, and their relevance as therapeutic targets. We detail the enzymatic pathways governing their synthesis, their structural importance in collagen, and their function in cellular signaling, such as the hypoxia response. Furthermore, this document furnishes detailed experimental protocols for the accurate quantification of total hydroxyproline and the separation of its specific isomers, alongside structured data tables and diagrams to facilitate understanding and application in research and drug development.

Introduction to Hydroxyproline

Proline hydroxylation is one of the most common post-translational modifications in vertebrates, yielding hydroxyproline.[1] This modification is not encoded by the genome but occurs in the lumen of the endoplasmic reticulum after protein synthesis.[2][3] The most abundant and well-known isomer, (2S,4R)-4-hydroxyproline, constitutes approximately 13.5% of the amino acid content in mammalian collagen, where it is essential for the structural integrity of the triple helix.[2][3] Beyond its structural role, hydroxyproline is involved in cell signaling and its levels in biological fluids can serve as a crucial biomarker for various pathological conditions, including fibrosis, bone diseases, and cancer.[4][5][6] The enzymes responsible for its formation, prolyl hydroxylases, have emerged as significant targets for therapeutic intervention.

The Isomers of Hydroxyproline

Hydroxyproline exists in several isomeric forms, distinguished by the position of the hydroxyl group (C3 or C4) and its stereochemistry (cis or trans relative to the carboxyl group). The L-enantiomers are the most biologically relevant in vertebrates.

| Isomer Name | Common Abbreviation | IUPAC Name | Biological Significance |

| trans-4-Hydroxy-L-proline | trans-4-Hyp | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | Most abundant form; crucial for collagen triple helix stability; involved in HIF-1α regulation.[1][2][3] |

| cis-4-Hydroxy-L-proline | cis-4-Hyp | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | Non-physiological isomer in vertebrates; can induce caspase-independent apoptosis.[7] Often an artifact of sample hydrolysis.[8] |

| trans-3-Hydroxy-L-proline | trans-3-Hyp | (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | Less abundant than 4-Hyp; essential for the function of Type IV collagen.[2] |

| cis-3-Hydroxy-L-proline | cis-3-Hyp | (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid | Found in collagen hydrolysates; biological role is less defined.[8] |

| cis-4-Hydroxy-D-proline | D-cis-4-Hyp | (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | Produced by intestinal bacteria via epimerase activity.[2] |

Biosynthesis and Key Signaling Pathways

Hydroxyproline is synthesized by a family of enzymes known as prolyl hydroxylases, which are 2-oxoglutarate-dependent dioxygenases. These enzymes require Fe²⁺, 2-oxoglutarate, O₂, and ascorbate (B8700270) (vitamin C) as co-factors.[9][10] A deficiency in vitamin C impairs prolyl hydroxylase activity, leading to unstable collagen and the clinical manifestations of scurvy.[2][3]

Two main families of prolyl hydroxylases are responsible for this modification:

-

Collagen Prolyl 4-Hydroxylases (C-P4Hs): Located in the endoplasmic reticulum, these enzymes hydroxylate proline residues at the Yaa position of -Xaa-Yaa-Gly- sequences in procollagen (B1174764) chains, forming trans-4-Hyp.[9][11] This is the critical step for enabling the formation of a stable collagen triple helix.

-

Prolyl 3-Hydroxylases (P3Hs): These enzymes catalyze the formation of trans-3-Hyp, which is vital for the proper function of specific collagens, such as type IV.[2]

-

Hypoxia-Inducible Factor Prolyl 4-Hydroxylases (HIF-P4Hs): Found in the cytoplasm and nucleus, these enzymes regulate the stability of the hypoxia-inducible factor (HIF-1α), a master transcription factor for the cellular response to low oxygen.[9]

Role in Collagen Stability

The hydroxylation of proline to trans-4-Hyp is paramount for the stability of the collagen triple helix. The added hydroxyl group induces a Cγ-endo ring pucker in the proline residue, which stabilizes the helical structure through stereoelectronic effects rather than hydrogen bonding with water molecules as previously thought.[3] Without sufficient hydroxylation, procollagen chains cannot form a stable triple helix at body temperature, leading to their degradation and impaired extracellular matrix formation.[9]

Role in Hypoxia Sensing

Under normal oxygen conditions (normoxia), HIF-P4Hs hydroxylate specific proline residues on the HIF-1α subunit.[2] This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. During hypoxia (low oxygen), HIF-P4Hs are inactive due to the lack of their O₂ substrate. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism to adapt to the low-oxygen environment.[9]

Hydroxyproline as a Clinical Biomarker

Because hydroxyproline is found almost exclusively in collagen, its concentration in serum and urine is a direct indicator of collagen turnover.[12] This makes it a valuable biomarker for a range of diseases characterized by altered collagen metabolism.

| Condition | Biomarker Change | Biological Rationale | Clinical Relevance |

| Fibrotic Diseases (e.g., Liver Fibrosis, Keloids) | ▲ Elevated | Excessive collagen deposition and turnover by activated fibroblasts.[13][14] | Monitoring disease progression and response to anti-fibrotic therapies. |

| Bone Diseases (e.g., Paget's Disease, Osteoporosis) | ▲ Elevated | Increased bone resorption leads to the breakdown of bone matrix collagen.[2][6] | Assessing bone turnover rates and efficacy of anti-resorptive treatments. |

| Poor Wound Healing | ▼ Decreased | Insufficient collagen synthesis and deposition at the wound site.[5][13][14] | Indicator of impaired healing processes. |

| Graft-versus-Host Disease | ▲ Elevated | Tissue damage and subsequent fibrotic processes increase collagen turnover.[13][14] | Marker of disease activity and tissue damage. |

| Gastric Ulcers | ▼ Decreased (Serum) | Reflects the degradation and loss of collagen associated with gastric injury.[15] | Potential serum biomarker for identifying gastric injury.[15] |

Prolyl Hydroxylase Inhibitors in Drug Development

The critical role of prolyl hydroxylases in fibrosis and hypoxia sensing makes them attractive targets for drug development.

-

C-P4H Inhibitors: By blocking the excessive hydroxylation and deposition of collagen, C-P4H inhibitors are being investigated as anti-fibrotic agents for conditions like pulmonary fibrosis, liver cirrhosis, and excessive scarring.[9][16]

-

HIF-P4H Inhibitors: These drugs mimic a hypoxic state by stabilizing HIF-1α. This leads to the upregulation of hypoxia-response genes, including erythropoietin (EPO). Several HIF-P4H inhibitors have been approved or are in late-stage clinical trials for the treatment of anemia associated with chronic kidney disease, offering an oral alternative to injectable EPO.[9][10][16]

Analytical Methodologies and Experimental Protocols

Accurate quantification of hydroxyproline is essential for both basic research and clinical diagnostics. The choice of method depends on whether total collagen content or the distribution of specific isomers is required.

Sample Preparation: Protein Hydrolysis

The first step in analyzing protein-bound hydroxyproline is liberating the imino acid through hydrolysis.

Protocol 1: Acid Hydrolysis This is the most common method for preparing samples for both colorimetric and chromatographic analysis.

-

Sample Preparation: Homogenize ~10 mg of tissue in 100 µL of ultrapure water. For serum or urine, use 100 µL directly.[17]

-

Hydrolysis: Transfer the sample to a pressure-tight vial with a PTFE-lined cap. Add an equal volume of concentrated Hydrochloric Acid (HCl) to a final concentration of ~6 M.[17]

-

Incubation: Tightly cap the vial and heat at 120°C for 3-24 hours. A shorter time (3 hours) is often sufficient and minimizes degradation.[17][18]

-

Neutralization/Drying: Cool the samples. For colorimetric assays, samples can be evaporated to dryness under vacuum or in a 60°C oven.[17] For HPLC, the hydrolysate is typically neutralized with a strong base (e.g., NaOH).

-

Clarification: Centrifuge the hydrolysate at >10,000 x g for 5 minutes to pellet any debris or charcoal (if used for decolorizing). Collect the supernatant for analysis.[17][19]

Note on Epimerization: Prolonged acid hydrolysis can cause epimerization of trans-hydroxyproline isomers to their cis counterparts.[8] This must be considered when isomer-specific quantification is required. Alkaline hydrolysis (e.g., with Ba(OH)₂) can cause even greater epimerization but may result in less degradation of 3-Hyp.[8]

Method 1: Colorimetric Assay for Total Hydroxyproline

This method is a robust, high-throughput technique for quantifying total hydroxyproline content, which serves as a proxy for total collagen.

Principle: The assay is based on the oxidation of hydroxyproline with Chloramine-T, followed by a reaction with 4-(Dimethylamino)benzaldehyde (DMAB, or Ehrlich's reagent) to form a chromophore that absorbs light at approximately 560 nm.[12][19]

Detailed Protocol:

-

Standard Curve: Prepare a standard curve using a known concentration of trans-4-hydroxyproline (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µ g/well ).[18]

-

Sample Plating: Add 10-50 µL of hydrolyzed sample supernatant to a 96-well plate. Evaporate to dryness.

-

Oxidation: Add 100 µL of Chloramine-T reagent to each well. Incubate at room temperature for 5-20 minutes.[17][20]

-

Chromophore Development: Add 100 µL of DMAB reagent to each well.[17]

-

Incubation: Tightly seal the plate and incubate at 60-65°C for 45-90 minutes.[17][18]

-

Measurement: Cool the plate to room temperature and measure the absorbance at 550-560 nm using a microplate reader.[20]

-

Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.

Method 2: HPLC-Based Isomer Separation

To differentiate and quantify the specific isomers of hydroxyproline, High-Performance Liquid Chromatography (HPLC) is the method of choice. This is critical for studies where the roles of different isomers are being investigated.

Principle: Hydrolyzed samples are derivatized with a fluorogenic or chromogenic agent that reacts with secondary amines like proline and hydroxyproline. The derivatized isomers are then separated using reverse-phase HPLC and quantified via fluorescence or UV-Vis detection.[8][21] Mass spectrometry (MS) can be coupled for definitive identification.[22][23]

Detailed Protocol:

-

Hydrolysis: Prepare sample hydrolysates as described in Protocol 1. Neutralization is typically required before derivatization.

-

Derivatization:

-

To the neutralized supernatant, add a borate (B1201080) buffer to adjust the pH to ~8.0-9.5.

-

Add a derivatizing agent such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or Nα-(5-fluoro-2,4-dinitrophenyl)-L-valinamide (L-FDVA).[21][23]

-

Incubate at 60-70°C for a specified time (e.g., 5-30 minutes) to complete the reaction.

-

-

Chromatographic Separation:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column (or two in series for enhanced resolution).[21]

-

Elute the isomers using a gradient of two mobile phases, typically an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

-

Detection and Quantification:

-

Monitor the column eluent with a spectrophotometer or spectrofluorometer at the appropriate wavelength for the chosen derivative (e.g., 495 nm for NBD-Cl derivatives).[21]

-

Identify peaks corresponding to each isomer based on the retention times of pure standards.

-

Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve generated with known amounts of each derivatized isomer.

-

Conclusion and Future Outlook

The isomers of hydroxyproline, once viewed primarily as static structural components of collagen, are now recognized as dynamic players in a host of physiological and pathological processes. The major isomer, trans-4-Hyp, is fundamental to extracellular matrix integrity and cellular oxygen sensing, while the less abundant trans-3-Hyp is indispensable for basement membrane function. The enzymes that catalyze their formation have become validated and promising targets for treating diseases ranging from anemia to fibrosis. Advances in analytical techniques, particularly LC-MS, are enabling more precise quantification of these isomers, shedding further light on their distinct roles. Future research will likely focus on elucidating the specific functions of minor isomers, mapping the substrate specificities of different P4H isoenzymes, and developing next-generation therapeutics that can selectively target these pathways for clinical benefit.

References

- 1. Prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 3. The Hydroxyproline Molecule - [worldofmolecules.com]

- 4. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. HYDROXYPROLINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Hydroxyproline, a Serum Biomarker Candidate for Gastric Ulcer in Rats: A Comparison Study of Metabolic Analysis of Gastric Ulcer Models Induced by Ethanol, Stress, and Aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets | Semantic Scholar [semanticscholar.org]

- 17. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]

- 18. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]

- 19. benchchem.com [benchchem.com]

- 20. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitation of hydroxyproline isomers in acid hydrolysates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. halocolumns.com [halocolumns.com]

- 23. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to trans-4-Hydroxyproline: From Natural Sources to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of trans-4-hydroxyproline, a critical amino acid in collagen and a molecule of growing interest in cellular signaling and drug development. This document details its natural sources, dietary intake, analytical methodologies for its quantification, and its role in key biological pathways.

Natural Sources and Dietary Intake of trans-4-Hydroxyproline

trans-4-Hydroxyproline is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation. Instead, it is primarily formed through the post-translational hydroxylation of proline residues within procollagen (B1174764) chains by the enzyme prolyl 4-hydroxylase.[1] This process is crucial for the stability of the collagen triple helix.[1] Consequently, the primary dietary sources of trans-4-hydroxyproline are collagen-rich foods of animal origin.

Quantitative Data on trans-4-Hydroxyproline in Food Sources

The concentration of trans-4-hydroxyproline varies significantly across different food sources, depending on the collagen content of the tissue. The following table summarizes the reported concentrations in various foods.

| Food Category | Food Item | trans-4-Hydroxyproline Content | Reference(s) |

| Meat & Poultry | Beef Chuck | 0.19 - 0.61 g/100g | [2][3] |

| Beef Loin | ~0.2 g/100g | [2] | |

| Beef Round | ~0.2 g/100g | [2] | |

| Pork Tenderloin | 0.08 g/100g | [3] | |

| Pork Skin | 1.28 g/100g | [3] | |

| Turkey Skin | 5.20 - 5.30 g/100g | [4] | |

| Turkey Breast | Collagen content: 20.06% | [5] | |

| Fish | Atlantic Salmon (Salmo salar) Skin | Lower than mammalian sources | [6] |

| Atlantic Cod (Gadus morhua) Skin | Lower than mammalian sources | [6] | |

| Various Fish Skins (Tuna, Swordfish, etc.) | Hydroxyproline (B1673980) ( g/100g skin): 0.8-1.5 | [7] | |

| Dairy Products | Yogurt (with added gelatin) | ~31 mg/100g | [8] |

| Cheese | Generally low, unless gelatin is added. | [9][10][11][12][13] | |

| Milk | Provides a large amount of trans-4-hydroxy-l-proline. | [1] | |

| Other | Gelatin | High, as it's derived from collagen. | [1] |

| Bone Broth | Variable, generally lower than supplements. |

Estimated Dietary Intake

Directly quantifying the daily dietary intake of trans-4-hydroxyproline is challenging due to the variability in diets and the collagen content of foods. However, studies have estimated intake based on the consumption of collagen-rich foods and the subsequent measurement of urinary hydroxyproline excretion. Research suggests that a diet rich in meat, fish, and gelatin products leads to a higher intake of this imino acid. While a precise daily intake value is not well-established for the general population, it is directly correlated with the consumption of animal-based products.[14][15][16][17]

Experimental Protocols for Quantification

The accurate quantification of trans-4-hydroxyproline is essential for quality control in the food industry, clinical diagnostics, and research. The most common methods involve acid hydrolysis of the protein to release the amino acids, followed by colorimetric or chromatographic analysis.

Colorimetric Determination of Hydroxyproline in Meat Products (AOAC Official Method 990.26)

This method is widely used for the determination of collagen content in meat products by measuring hydroxyproline.

Principle: The sample is hydrolyzed with acid to free the amino acids. Hydroxyproline is then oxidized with Chloramine-T, and the resulting oxidation product reacts with 4-(dimethylamino)benzaldehyde (B131446) (DMAB) to form a colored complex, which is measured spectrophotometrically.

Detailed Methodology:

-

Sample Preparation and Hydrolysis:

-

Weigh approximately 4 g of a homogenized meat sample into a hydrolysis tube.

-

Add 30 mL of 6 M HCl.

-

Seal the tube and hydrolyze at 110°C for 16-18 hours.

-

Cool the hydrolysate to room temperature and neutralize with 6 M NaOH to a pH of 6.0-6.5.

-

Quantitatively transfer the neutralized hydrolysate to a volumetric flask and dilute to a known volume with distilled water.

-

Filter the solution through a suitable filter paper.

-

-

Oxidation:

-

Pipette an aliquot of the clear filtrate into a test tube.

-

Add 1.0 mL of Chloramine-T solution (1.41 g in 10 mL of water, diluted to 100 mL with acetate-citrate buffer).

-

Mix and let the reaction proceed for 20 minutes at room temperature.

-

-

Color Development:

-

Add 1.0 mL of DMAB reagent (10 g of p-dimethylaminobenzaldehyde dissolved in 60 mL of n-propanol and 26 mL of perchloric acid).

-

Mix thoroughly and place the tube in a 60°C water bath for 15 minutes.

-

Cool the tube in cold water for 5 minutes.

-

-

Measurement:

-

Measure the absorbance of the solution at 558 nm against a reagent blank.

-

Prepare a standard curve using known concentrations of pure trans-4-hydroxyproline.

-

-

Calculation:

-

Calculate the hydroxyproline content in the sample by comparing its absorbance to the standard curve.

-

The collagen content can be estimated by multiplying the hydroxyproline content by a factor (typically 8.0), based on the average hydroxyproline content in collagen.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more specific and sensitive method for the quantification of trans-4-hydroxyproline.

Principle: After acid hydrolysis, the amino acids in the sample are derivatized to make them detectable by UV or fluorescence detectors. The derivatized hydroxyproline is then separated from other amino acids by reverse-phase HPLC and quantified.

Detailed Methodology:

-

Sample Hydrolysis:

-

Follow the same hydrolysis procedure as described for the colorimetric method (Section 2.1.1).

-

-

Derivatization (Example using Phenylisothiocyanate - PITC):

-